1-(4-chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Description
1-[(4-CHLOROPHENYL)METHYL]-3-(THIOPHENE-2-SULFONYL)PYRROLO[2,3-B]QUINOXALIN-2-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[2,3-b]quinoxaline core structure, which is known for its diverse biological activities
Properties
Molecular Formula |
C21H15ClN4O2S2 |
|---|---|
Molecular Weight |
455.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C21H15ClN4O2S2/c22-14-9-7-13(8-10-14)12-26-20(23)19(30(27,28)17-6-3-11-29-17)18-21(26)25-16-5-2-1-4-15(16)24-18/h1-11H,12,23H2 |
InChI Key |
OUYAYHGZVNICTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CC4=CC=C(C=C4)Cl)N)S(=O)(=O)C5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-3-(THIOPHENE-2-SULFONYL)PYRROLO[2,3-B]QUINOXALIN-2-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-b]quinoxaline core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chlorophenylmethyl group: This step often involves a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride.
Attachment of the thiophene-2-sulfonyl group: This can be done through a sulfonylation reaction using thiophene-2-sulfonyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[(4-CHLOROPHENYL)METHYL]-3-(THIOPHENE-2-SULFONYL)PYRROLO[2,3-B]QUINOXALIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylmethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHYL]-3-(THIOPHENE-2-SULFONYL)PYRROLO[2,3-B]QUINOXALIN-2-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Medicine: It has shown promise in preliminary studies as a potential therapeutic agent due to its biological activity.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-3-(THIOPHENE-2-SULFONYL)PYRROLO[2,3-B]QUINOXALIN-2-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(4-CHLOROPHENYL)METHYL]-3-(THIOPHENE-2-SULFONYL)PYRROLO[2,3-B]QUINOXALIN-2-AMINE can be compared with other similar compounds, such as:
Pyrroloquinoxalines: These compounds share the core structure but differ in their substituents, leading to variations in their biological activities and applications.
Thiophene-sulfonyl derivatives: These compounds have the thiophene-2-sulfonyl group but may have different core structures, affecting their chemical properties and uses.
The uniqueness of 1-[(4-CHLOROPHENYL)METHYL]-3-(THIOPHENE-2-SULFONYL)PYRROLO[2,3-B]QUINOXALIN-2-AMINE lies in its specific combination of functional groups, which contributes to its distinct chemical and biological properties.
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